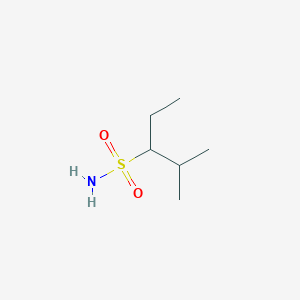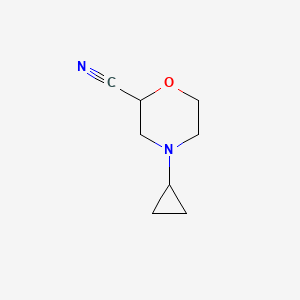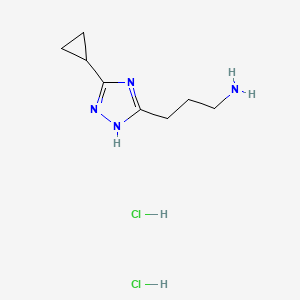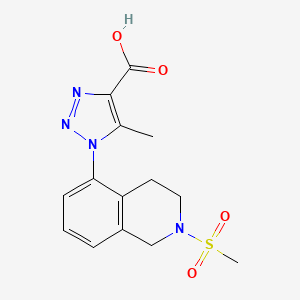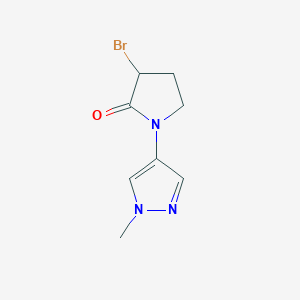![molecular formula C10H11BrN2O2S B1525048 3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249029-18-2](/img/structure/B1525048.png)
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
“3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1249029-18-2. It has a molecular weight of 303.18 g/mol . The IUPAC name for this compound is 3-[(4-bromo-2-thienyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.18 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.Scientific Research Applications
Synthesis and Antiproliferative Activity
A series of novel thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The study highlighted the importance of the nitro group on the thiazolidinone moiety and identified compounds with potent antiproliferative activity on all tested carcinoma cell lines, suggesting their potential in cancer treatment research (Chandrappa et al., 2008).
Corrosion Inhibition
Thiazolidinedione derivatives were also explored for their corrosion inhibition performance for mild steel in hydrochloric acid solution. The study involved experimental and quantum chemical methods to evaluate the efficacy of these inhibitors, highlighting their potential in protecting metals against corrosion, a critical aspect in industrial applications (Yadav et al., 2015).
Antitubercular Activity
Research into the structure-activity relationship and mechanism of action of antitubercular pyrazolidine-3,5-dione analogues revealed specific compounds with significant in vitro activity against Mycobacterium tuberculosis. These findings contribute to the development of new therapeutic agents for tuberculosis (Samala et al., 2014).
Chemical and Electrochemical Studies
Imidazolidine-2,4-dione derivatives have been studied for their use as corrosion inhibitors for mild steel in acidic solutions. These studies combine chemical, electrochemical, and theoretical approaches to understand the mechanism of action of these inhibitors, underscoring their utility in material science and engineering (Elbarki et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLCMVPZBRLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CS2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



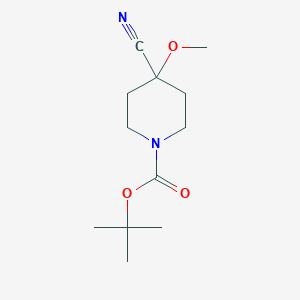
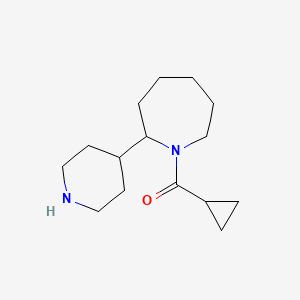
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)
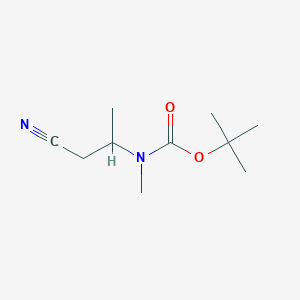
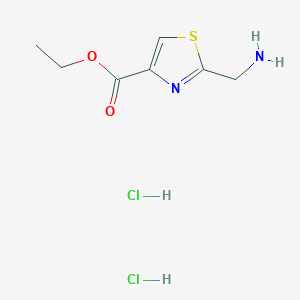
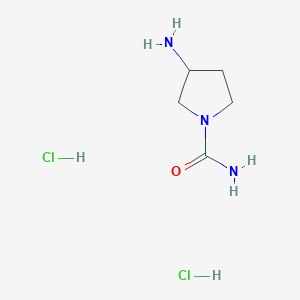
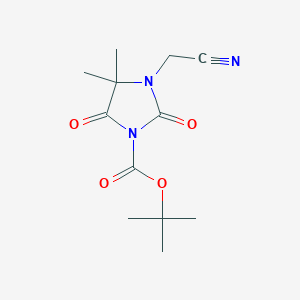
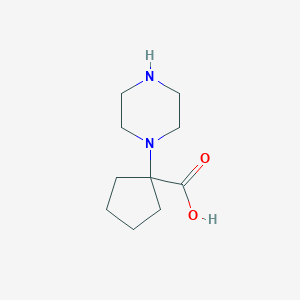
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
